molecular formula C8H13N B1267447 1-(Prop-2-yn-1-yl)piperidine CAS No. 5799-75-7

1-(Prop-2-yn-1-yl)piperidine

Cat. No. B1267447
CAS RN: 5799-75-7
M. Wt: 123.2 g/mol
InChI Key: LQSQLFOKTMSBEC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(Prop-2-yn-1-yl)piperidine derivatives involves strategic organic synthesis techniques. For instance, Sundararajan et al. (2015) detailed the synthesis of 2,6-diaryl-1-(prop-2-yn-1-yl)piperidin-4-one oximes from 2,6-diarylpiperidin-4-one oximes using propargyl bromide. The structural elucidation was achieved through IR, NMR, mass spectral techniques, and DFT calculations, with X-ray diffraction analysis confirming the molecular structure of synthesized compounds (Sundararajan et al., 2015). Similarly, Lebold et al. (2009) presented a method for synthesizing highly functionalized piperidines from propargyl amines and cyclopropanes, showcasing the versatility of 1-(Prop-2-yn-1-yl)piperidine in synthetic organic chemistry (Lebold, Leduc, & Kerr, 2009).

Scientific Research Applications

  • Pharmaceutical Field

    • Application : Piperidine derivatives, including “1-(Prop-2-yn-1-yl)piperidine”, are utilized in various therapeutic applications . They are used as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
    • Methods of Application : Piperidine is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds, including medicinal products .
    • Results or Outcomes : The specific outcomes depend on the particular application. For example, piperine, a piperidine derivative, shows powerful antioxidant action because of its capability of hindering or suppressing free radicals .
  • Organic Synthesis

    • Application : “1-(Prop-2-yn-1-yl)piperidine” acts as a crucial building block in the synthesis of various organic compounds, particularly those containing a piperidine ring and a terminal alkyne functionality.
    • Results or Outcomes : The outcomes would be the successful synthesis of the desired organic compounds.
  • Medicinal Chemistry and Drug Development

    • Application : “1-(Prop-2-yn-1-yl)piperidine” holds immense potential for scientific research in medicinal chemistry and drug development.
    • Methods of Application : This compound can be used as a building block in the synthesis of various pharmaceutical compounds.
    • Results or Outcomes : The outcomes would be the successful synthesis of the desired pharmaceutical compounds.
  • Catalysis

    • Application : “1-(Prop-2-yn-1-yl)piperidine” can be used in catalysis.
    • Methods of Application : The specific methods of application would depend on the particular catalytic process being performed.
    • Results or Outcomes : The outcomes would be the successful completion of the catalytic process.
  • Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 Kinase (ROS1) Dual Inhibitor

    • Application : A series of 2-amino-4-(1-piperidine) pyridine derivatives, which could potentially include “1-(Prop-2-yn-1-yl)piperidine”, has been designed as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor .
    • Methods of Application : The specific methods of application would depend on the particular synthesis being performed .
    • Results or Outcomes : The outcomes would be the successful synthesis of the desired ALK and ROS1 dual inhibitor .
  • Chemical Research

    • Application : “1-(Prop-2-yn-1-yl)piperidine” is used in chemical research due to its unique structure and properties.
    • Methods of Application : This compound can be used as a reagent or building block in various chemical reactions.
    • Results or Outcomes : The outcomes would be the successful completion of the chemical reactions and the synthesis of the desired compounds.
  • Synthesis of Imidazo[1,2-a]pyridines

    • Application : “1-(Prop-2-yn-1-yl)piperidine” could potentially be used in the synthesis of imidazo[1,2-a]pyridines .
    • Methods of Application : The specific methods of application would depend on the particular synthesis being performed .
    • Results or Outcomes : The outcomes would be the successful synthesis of imidazo[1,2-a]pyridines .

Safety And Hazards

“1-(Prop-2-yn-1-yl)piperidine” is classified as dangerous, with hazard statements indicating that it may cause respiratory irritation and is harmful if swallowed .

properties

IUPAC Name

1-prop-2-ynylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N/c1-2-6-9-7-4-3-5-8-9/h1H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQSQLFOKTMSBEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30319899
Record name 1-(prop-2-yn-1-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30319899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Prop-2-yn-1-yl)piperidine

CAS RN

5799-75-7
Record name 5799-75-7
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Record name 1-(prop-2-yn-1-yl)piperidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(prop-2-yn-1-yl)piperidine
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Synthesis routes and methods I

Procedure details

With stirring, a solution of 2-propynyl chloride (40.31 g) in dry methanol (50 ml) was added dropwise to a solution of piperidine (92.14 g) in dry methanol (100 ml). The mixture was stirred at 25° C. for 3 hours and then filtered. The filtrate was concentrated under reduced pressure and the residue was distilled (boiling point: 163–165° C./atmospheric pressure).
Quantity
40.31 g
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reactant
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92.14 g
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reactant
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50 mL
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solvent
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100 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of piperidine (8.5 ml) in diethyl ether (100 ml) was added propargyl bromide (3 ml) on an ice bath, the solution was stirred overnight at room temperature, then diethyl ether was added thereto followed by filtering, and the solvent was evaporated in vacuo to provide the title compound (6.0 g).
Quantity
8.5 mL
Type
reactant
Reaction Step One
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3 mL
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100 mL
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

Prepared using methodology as described in US 2005/0026944. To a stirred mixture of piperidine (851 mg, 10.0 mmol), cesium carbonate (3.26 g, 10.0 mmol) and acetone (20 mL) was added 3-bromoprop-1-yne (1.49 g, 10.0 mmol; 80% in toluene) at room temperature. The white suspension was stirred for 18 hours at room temperature. The suspension was filtered, and the filtrate was concentrated. The resulting residue was triturated with diethyl ether (10 mL), filtered, and the filtrate concentrated to obtain the product as an oil (0.70 g, 56%). 1H NMR (400 MHz, CDCl3) δ 3.27 (d, J=2 Hz, 2H), 2.50 (m, 4H), 2.22 (t, J=2 Hz, 1H), 1.62 (m, J=6 Hz, 4H), 1.43 (m, 2H).
Quantity
851 mg
Type
reactant
Reaction Step One
Quantity
3.26 g
Type
reactant
Reaction Step One
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20 mL
Type
solvent
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1.49 g
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Yield
56%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
Z MUHI-ELDEEN, S SAMER, E AL-KAISSI, I ALADHAM… - researchgate.net
Objective: Design and synthesize a new Aminoacetylenic-4, 4-dimethylglutarimide derivatives and investigate their selective inhibitory activity to COXs. Methods: Aminoacetylenic-4, 4-…
Number of citations: 2 www.researchgate.net
V Srivastava, MY Wani, AS Al-Bogami… - Journal of Advanced …, 2021 - Elsevier
Introduction: The fungal pathogen Candida auris, is a serious threat to public health and is associated with bloodstream infections causing high mortality particularly in patients with …
Number of citations: 10 www.sciencedirect.com
P Goel, O Alam, MJ Naim, F Nawaz, M Iqbal… - European Journal of …, 2018 - Elsevier
Piperidine is an important pharmacophore, a privileged scaffold and an excellent heterocyclic system in the field of drug discovery which provides numerous opportunities in studying/…
Number of citations: 91 www.sciencedirect.com
A Grirrane, E Álvarez, H García… - Chemistry–A European …, 2017 - Wiley Online Library
Tremorine and precursors of gemini surfactants were synthesised in a one‐pot, three‐step, double‐catalytic A 3 coupling reaction and characterised by structural and spectroscopic …
D Vasu, H Li, CD Hardy, TL Poulos… - Bioorganic & Medicinal …, 2022 - Elsevier
A series of potent, selective, and highly permeable human neuronal nitric oxide synthase inhibitors (hnNOS) based on the 2-aminopyridine scaffold with a shortened amino sidechain is …
Number of citations: 5 www.sciencedirect.com
TC Leboho, SF van Vuuren, JP Michael… - Organic & Biomolecular …, 2014 - pubs.rsc.org
The synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines using acidic conditions, namely, a mixture of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA), is described. …
Number of citations: 43 pubs.rsc.org
Y Chen, L Zhang, C Yang, J Han, C Wang… - Bioorganic & Medicinal …, 2016 - Elsevier
The phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway is related to cellular activities. Abnormalities of this signaling …
Number of citations: 12 www.sciencedirect.com
LV Klyba, NA Nedolya, ER Sanzheeva… - Russian Journal of …, 2021 - Springer
Fragmentation of 1-alkyl(cycloalkyl, alkoxyalkyl)-5-[(alkyl, allyl, benzyl)sulfanyl]-1H-pyrrol-2-amines under electron impact (70 eV) and chemical ionization (with methane as reactant gas…
Number of citations: 2 link.springer.com
LV Klyba, ER Sanzheeva, NA Nedolya… - Russian Journal of …, 2023 - Springer
The behavior of a series of previously unknown N-(5-aminothiophen-2-yl)- and N-[2-(methylsulfanyl)-1,3-thiazol-5-yl]isothioureas under electron impact ionization (70 eV) has been …
Number of citations: 0 link.springer.com
LV Klyba, NA Nedolya, ER Sanzheeva… - Russian Journal of …, 2021 - Springer
The fragmentation of 5-[(cyanomethyl)sulfanyl]- and 5-[(1,3-dioxolan-2-ylmethyl)sulfanyl]-1H-pyrrol-2-amines under electron impact (70 eV) and chemical ionization with methane as …
Number of citations: 1 link.springer.com

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